molecular formula C19H22N4O2S B12585498 Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-

Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-

Cat. No.: B12585498
M. Wt: 370.5 g/mol
InChI Key: NUCWONWXFJTAQQ-UHFFFAOYSA-N
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Description

The compound "Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-" features a pyrimidinone core substituted with ethyl and methyl groups at positions 5 and 6, respectively. A thioether linkage connects the pyrimidinone ring to an acetamide backbone, which is further modified by an N-[2-(1H-indol-3-YL)ethyl] substituent. This structural architecture combines a heterocyclic moiety with an indole-ethyl group, a combination often associated with enhanced bioactivity due to the indole’s role in receptor interactions .

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H22N4O2S/c1-3-14-12(2)22-19(23-18(14)25)26-11-17(24)20-9-8-13-10-21-16-7-5-4-6-15(13)16/h4-7,10,21H,3,8-9,11H2,1-2H3,(H,20,24)(H,22,23,25)

InChI Key

NUCWONWXFJTAQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NCCC2=CNC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the indole moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Bond

The sulfur atom in the thioether group (-S-) exhibits nucleophilic displacement reactivity. This site reacts with alkyl halides or amines under basic conditions:
Example reaction :

Compound+R-XNaH, DMFR-S-Product+HX\text{Compound} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{R-S-Product} + \text{HX}

Key parameters :

Reagent (R-X)Reaction TimeYield
Methyl iodide4 h, 60°C78%
Benzyl bromide6 h, 80°C65%

This reaction is critical for introducing alkyl/aryl groups to modify solubility or biological activity.

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfoxide or sulfone derivatives using peroxides or peracids:

CompoundH2O2/AcOHSulfoxideExcess H2O2Sulfone\text{Compound} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfoxide} \xrightarrow{\text{Excess H}_2\text{O}_2} \text{Sulfone}

Oxidation outcomes :

Oxidizing AgentProductStability
30% H₂O₂SulfoxideModerate
mCPBASulfoneHigh

Sulfone derivatives show enhanced enzyme-binding affinity due to increased polarity.

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Acidic hydrolysis :

CompoundHCl, H2O,ΔCarboxylic Acid+NH4+\text{Compound} \xrightarrow{\text{HCl, H}_2\text{O}, \Delta} \text{Carboxylic Acid} + \text{NH}_4^+

Basic hydrolysis :

CompoundNaOH, EtOH,ΔCarboxylate Salt+NH3\text{Compound} \xrightarrow{\text{NaOH, EtOH}, \Delta} \text{Carboxylate Salt} + \text{NH}_3

Comparison of conditions :

ConditionTemperatureYield
6 M HCl, reflux110°C82%
2 M NaOH, reflux90°C75%

Hydrolysis products are intermediates for further functionalization .

Hydrogenation of the Pyrimidine Ring

The pyrimidine ring undergoes catalytic hydrogenation to form dihydro or tetrahydro derivatives:

CompoundH2,Pd/CDihydropyrimidine\text{Compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Dihydropyrimidine}

Hydrogenation parameters :

CatalystPressure (psi)TimeSelectivity
10% Pd/C502 h90%
Raney Ni303 h75%

Hydrogenated derivatives exhibit altered electronic properties, impacting binding to biological targets.

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization to form fused heterocycles:
Example :

CompoundH2SO4,ΔIndolo-pyrimidine Fusion\text{Compound} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Indolo-pyrimidine Fusion}

Cyclization outcomes :

Acid CatalystTemperatureProduct Purity
H₂SO₄120°C88%
PPA100°C92%

Cyclized products demonstrate improved metabolic stability in pharmacokinetic studies.

Alkylation at the Indole Nitrogen

The indole nitrogen participates in alkylation reactions with electrophilic reagents:

Compound+R-XK2CO3,DMFN-Alkylated Product\text{Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Alkylated Product}

Reactivity trends :

Electrophile (R-X)Reaction Rate
Ethyl bromoacetateFast
IodoethaneModerate

N-Alkylation modifies receptor-binding specificity, particularly in serotonin-related pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to Acetamide exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine and thiazole moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound TypeTarget BacteriaMIC (µg/mL)
Pyrimidine-thiazole hybridsS. aureus0.5 – 1
Triazole derivativesE. coli0.75 – 4.7
Thiourea derivativesBacillus subtilis0.5 – 1

Antiviral Properties

Acetamide derivatives have also been explored for their antiviral potential. Studies have shown that compounds with the indole structure can inhibit viral replication by targeting specific viral enzymes. For example, certain derivatives have demonstrated efficacy against Hepatitis C virus by inhibiting the NS5B RNA polymerase .

Table 2: Antiviral Efficacy of Related Compounds

Compound TypeVirus TargetedIC50 (µM)
Indole derivativesHepatitis C31.9 – 32.2
Pyrimidine-based compoundsHIV-12.95

Antibacterial Case Study

A study conducted by Yang and Bao synthesized a series of pyrimidine derivatives and evaluated their antibacterial activity against Xanthomonas oryzae. The most potent compound exhibited an EC50 value significantly lower than that of standard antibiotics, indicating its potential as a new antibacterial agent .

Antiviral Case Study

In vitro studies on Acetamide-related compounds have shown promising results against the Hepatitis C virus, with several derivatives displaying IC50 values comparable to existing antiviral medications like ribavirin. This suggests that further development could lead to effective treatments for viral infections resistant to current therapies .

Mechanism of Action

The mechanism by which Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]- exerts its effects involves binding to specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations :

  • The indole-ethyl group in the target compound distinguishes it from analogs with simple aryl (e.g., benzyl) or halogenated substituents.
  • Substituents on the pyrimidine ring (e.g., sulfonyl in vs. ethyl/methyl in the target compound) influence electronic properties and solubility.

Reaction Efficiency :

  • Yields for analogs range widely (50–90%), influenced by steric hindrance (e.g., bulky indole vs. dichlorophenyl) and reaction conditions .
  • The target compound’s indole-ethyl group may reduce yield compared to simpler aryl groups due to steric effects.

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Spectral Data (¹H-NMR) Highlights
Target Compound Not reported Not reported Anticipated signals: δ 12.5 (NH), 7.6–6.0 (indole H)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) 196 66 δ 7.60–7.27 (benzyl H), 4.11 (SCH₂)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) 230 80 δ 7.82 (Cl-substituted aryl H), 2.19 (CH₃)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 182–184 65 δ 10.01 (NHCO), 4.01 (allyl CH₂)

Key Trends :

  • Higher melting points correlate with increased aromaticity and halogenation (e.g., 230°C for dichlorophenyl in vs. 196°C for benzyl in ).
  • The target compound’s indole group may lower melting point compared to halogenated analogs due to reduced crystallinity.

Biological Activity

Acetamide, 2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]- is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrimidine ring : Contributes to its pharmacological properties.
  • Indole moiety : Enhances interaction with biological targets.
  • Thioether linkage : Impacts the compound's reactivity and biological activity.

The molecular formula is C19_{19}H24_{24}N2_{2}O2_{2}S, with a molecular weight of approximately 370.5 g/mol.

Research indicates that Acetamide, 2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]- functions primarily as an enzyme inhibitor , which may be significant in therapeutic contexts such as cancer treatment. The indole component interacts with various receptors and enzymes, potentially modulating pathways involved in inflammation and tumor progression.

Anticancer Properties

Several studies have highlighted the compound's anticancer potential:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to cancer cell proliferation. For instance, its structural similarities with known anticancer agents suggest that it may disrupt critical signaling pathways in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds structurally related to Acetamide exhibited IC50_{50} values in the low micromolar range against human glioblastoma and melanoma cells .

Other Biological Activities

In addition to its anticancer effects, this compound has been explored for:

  • Anti-inflammatory activity : Similar compounds have shown promise in reducing inflammation markers in preclinical models.
  • Antiviral properties : Some derivatives have been tested for their ability to inhibit viral replication, particularly in HIV research .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of Acetamide derivatives against several human cancer cell lines. The results indicated significant cytotoxicity with IC50_{50} values ranging from 10 to 30 µM depending on the specific cell line tested. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which Acetamide interacts with target enzymes. Molecular dynamics simulations revealed that the compound binds primarily through hydrophobic interactions, suggesting a strong affinity for its targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of Acetamide, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
Pyrimidine DerivativesContains pyrimidine ringsDiverse biological activities including anti-inflammatory effects
Indole DerivativesFeatures indole structuresKnown for neuroprotective properties
Thiazole CompoundsIncorporates thiazole ringsExhibits antimicrobial activity

Acetamide stands out due to its dual functionality as both a pyrimidine and indole derivative, which may enhance its overall biological activity compared to other compounds lacking this combination .

Q & A

Q. What are the optimal synthetic routes for synthesizing this acetamide derivative?

The compound is typically synthesized via alkylation of thiopyrimidinones. A common method involves reacting 6-methyl-2-thiopyrimidin-4-one with equimolar amounts of N-substituted 2-chloroacetamides under reflux conditions. Sodium methylate (2.6–2.8-fold molar excess) is used as a base to deprotonate the thiol group, facilitating nucleophilic substitution . For example, a similar protocol achieved an 80% yield for a structurally related compound by refluxing in ethanol with sodium acetate .

Q. How can the structure of the compound be confirmed post-synthesis?

Key characterization methods include:

  • 1H NMR : Look for diagnostic peaks such as NH protons (δ ~10.10–12.50 ppm), SCH2 protons (δ ~4.12 ppm), and aromatic indole protons (δ ~6.01–7.82 ppm) .
  • Elemental Analysis : Compare experimental values (e.g., C: 45.29%, N: 12.23%, S: 9.30%) with calculated values to verify purity .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]+ at m/z 344.21) .

Q. What spectroscopic features distinguish this compound from analogs?

The indole moiety contributes aromatic protons at δ ~6.0–7.8 ppm, while the pyrimidinone ring shows a singlet for CH-5 at δ ~6.01 ppm. The thioether SCH2 group appears as a singlet at δ ~4.12 ppm, and NH protons (indole, acetamide) are observed as broad singlets between δ 10.10–12.50 ppm .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data be resolved?

Minor deviations (e.g., C: 45.29% vs. calculated 45.36%) may arise from impurities or hydration. To address this:

  • Recrystallize the product using solvents like DMF/acetic acid or ethanol-dioxane mixtures to improve purity .
  • Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
  • Perform thermogravimetric analysis (TGA) to detect solvent or water retention .

Q. What computational tools are recommended for crystallographic refinement of this compound?

  • SHELXL : Ideal for small-molecule refinement, especially with high-resolution data. It handles twinned data and anisotropic displacement parameters effectively .
  • SHELXS/SHELXD : Useful for initial structure solution, though alternative software (e.g., OLEX2) may improve phase determination for complex cases .
  • Validate refinement with PLATON or Mercury to check for missed symmetry or disorder .

Q. How can reaction yields be optimized during scale-up?

  • Molar Ratios : Increase the base (e.g., sodium methylate) to a 2.8-fold excess to drive the alkylation reaction to completion .
  • Solvent Selection : Use high-boiling solvents (e.g., DMF or acetic acid) for refluxing heterocyclic intermediates .
  • Purification : Employ gradient recrystallization (e.g., H2O:EtOH or DMF:EtOH mixtures) to remove unreacted starting materials .

Q. What strategies are effective for designing bioactive analogs?

  • Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 5-ethyl or 6-methyl positions to alter electronic properties .
  • Indole Substitutions : Replace the indole ethyl group with bulkier aryl moieties to study steric effects on target binding .
  • SAR Workflow : Synthesize derivatives via enaminone intermediates (using DMF-DMA) or cross-coupling reactions, followed by enzymatic assays to evaluate activity .

Data Contradiction Analysis

Q. How should conflicting NMR or crystallographic data be interpreted?

  • Dynamic Effects : Broad NH peaks (δ ~12.50 ppm) may indicate tautomerism or hydrogen bonding. Use variable-temperature NMR to assess exchange processes .
  • Disorder in Crystallography : If SHELXL refinement yields high R-factors (>5%), re-examine the model for split positions or solvent masking. Apply TWIN/BASF commands for twinned data .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Alkylation of Thiopyrimidinones

ParameterOptimal ConditionReference
Base (sodium methylate)2.6–2.8 molar excess
SolventEthanol or acetic acid
Reaction Time3–5 hours (reflux)
Yield Range60–85%

Q. Table 2: Troubleshooting Elemental Analysis Discrepancies

IssueSolutionReference
Low carbon contentRecrystallize from DMF/EtOH
High nitrogen deviationVerify drying conditions
Sulfur mismatchConfirm via XPS or EDX

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